Cas no 2129-31-9 (4-(Diphenylphosphino)benzoic acid)
4-(Diphenylphosphino)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-(diphenylphosphino)-
- 4-(Diphenylphosphino)benzoic Acid
- 4-diphenylphosphanylbenzoic acid
- 4-(Diphenylphosphanyl)benzoic acid
- 4-(diphenylphosphanyl)benzonic acid
- 4-(diphenyl-phosphino)-benzoic acid
- 4-carboxyphenyldiphenylphosphine
- 4-Diphenylphosphanyl-benzoesaeure
- Diphenyl(p-carboxyphenyl) phosphine
- Ph2PC6H4COOH
- (4-Carboxyphenyl)diphenylphosphine
- p-(Diphenylphosphino)benzoic acid
- Benzoic acid, 4-(diphenylphosphino)-
- 4-Diphenylphosphanyl-benzoic acid
- 4-(Diphenylphosphino)benzoicAcid
- GXMHDTPYKRTARV-UHFFFAOYSA-N
- KS-
- SY052721
- D3243
- SCHEMBL317851
- AKOS015840595
- AS-61336
- 4-(Diphenylphosphino)benzoic acid #
- 4-diphenylphosphinobenzoic acid
- DTXSID30347910
- J-013972
- F17180
- XIS
- 4-(Diphenylphosphino)benzoic acid, 97%
- CS-0085787
- CHEMBL183094
- 2129-31-9
- MFCD00407264
- ALBB-028842
- 4-(Diphenylphosphino)benzoic acid
-
- MDL: MFCD00407264
- Inchi: 1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21)
- InChI Key: GXMHDTPYKRTARV-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 306.08100
- Monoisotopic Mass: 306.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.1
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.7850
- Melting Point: 155.0 to 159.0 deg-C
- Boiling Point: 206°C
- Flash Point: 224.7±24.0 °C
- Solubility: Insuluble (3.7E-3 g/L) (25 ºC),
- PSA: 50.89000
- LogP: 3.14300
- Solubility: Not determined
- Vapor Pressure: No data available
4-(Diphenylphosphino)benzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4-(Diphenylphosphino)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(Diphenylphosphino)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 401595-1G |
4-(Diphenylphosphino)benzoic acid |
2129-31-9 | 1g |
¥1012.22 | 2023-12-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 401595-5G |
4-(Diphenylphosphino)benzoic acid |
2129-31-9 | 5g |
¥3277.38 | 2023-12-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VZ639-1g |
4-(Diphenylphosphino)benzoic acid |
2129-31-9 | 97.0%(LC&T) | 1g |
¥993.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VZ639-200mg |
4-(Diphenylphosphino)benzoic acid |
2129-31-9 | 97.0%(LC&T) | 200mg |
¥329.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D822221-1g |
4-(DIPHENYLPHOSPHINO)BENZOIC ACID |
2129-31-9 | 97.0%(HPLC) | 1g |
¥470.00 | 2022-01-10 | |
| Matrix Scientific | 159523-0.500g |
4-(Diphenylphosphino)benzoic acid |
2129-31-9 | 0.500g |
$100.00 | 2021-06-28 | ||
| Matrix Scientific | 159523-1g |
4-(Diphenylphosphino)benzoic acid |
2129-31-9 | 1g |
$120.00 | 2021-06-28 | ||
| Matrix Scientific | 159523-5g |
4-(Diphenylphosphino)benzoic acid |
2129-31-9 | 5g |
$380.00 | 2021-06-28 | ||
| TRC | D493255-50mg |
4-(Diphenylphosphino)benzoic Acid |
2129-31-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493255-100mg |
4-(Diphenylphosphino)benzoic Acid |
2129-31-9 | 100mg |
$ 65.00 | 2022-06-05 |
4-(Diphenylphosphino)benzoic acid Suppliers
4-(Diphenylphosphino)benzoic acid Related Literature
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Zoran Kokan,Sre?ko I. Kirin RSC Adv. 2012 2 5729
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Petr ?těpni?ka Chem. Soc. Rev. 2012 41 4273
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Lorenzo Biancalana,Alessandro Pratesi,Federica Chiellini,Stefano Zacchini,Tiziana Funaioli,Chiara Gabbiani,Fabio Marchetti New J. Chem. 2017 41 14574
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Johannes Willenbacher,Ozcan Altintas,Vanessa Trouillet,Nicolai Kn?fel,Michael J. Monteiro,Peter W. Roesky,Christopher Barner-Kowollik Polym. Chem. 2015 6 4358
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M. Papp,P. Szabó,D. Srankó,R. Skoda-F?ldes RSC Adv. 2016 6 45349
Additional information on 4-(Diphenylphosphino)benzoic acid
4-(Diphenylphosphino)benzoic acid: A Comprehensive Overview
4-(Diphenylphosphino)benzoic acid, also known by its CAS number 2129-31-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a benzoic acid group with a diphenylphosphine moiety. The diphenylphosphine group imparts distinctive electronic and steric properties, making this compound highly valuable in catalytic processes and organic synthesis.
Recent advancements in the field of organometallic chemistry have highlighted the importance of 4-(diphenylphosphino)benzoic acid as a ligand in transition metal complexes. Researchers have demonstrated that this compound can act as an effective chelating agent, facilitating the formation of stable metal complexes with enhanced catalytic activity. For instance, studies have shown that when used as a ligand in palladium-catalyzed cross-coupling reactions, it significantly improves the reaction efficiency and selectivity.
The synthesis of 4-(diphenylphosphino)benzoic acid has been optimized through various methodologies, including the Staudinger reaction and hydrolysis of appropriate phosphonate precursors. These methods ensure high purity and yield, which are critical for its application in demanding chemical processes. The compound's stability under various reaction conditions further enhances its utility in both academic and industrial settings.
In terms of applications, 4-(diphenylphosphino)benzoic acid has found extensive use in asymmetric catalysis, where its chiral derivatives are employed to induce high enantioselectivity in reactions. This property is particularly valuable in the pharmaceutical industry, where the synthesis of chiral drugs requires precise control over stereochemistry. Additionally, this compound serves as a building block for the construction of more complex molecules, such as biologically active agents and advanced materials.
Recent studies have also explored the potential of 4-(diphenylphosphino)benzoic acid in energy-related applications. For example, it has been utilized as a precursor for phosphorus-containing polymers and materials with tailored electronic properties. These materials show promise in applications such as battery electrodes and photovoltaic devices, where efficient charge transport is essential.
The environmental impact of 4-(diphenylphosphino)benzoic acid has also been a topic of interest. Researchers have investigated its biodegradability and toxicity to ensure that its use aligns with sustainable chemical practices. Findings indicate that under controlled conditions, the compound exhibits low toxicity and moderate biodegradability, making it suitable for eco-friendly chemical processes.
In conclusion, 4-(diphenylphosphino)benzoic acid (CAS No. 2129-31-9) is a multifaceted compound with a wide range of applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthetic methodologies and catalytic applications, positions it as an indispensable tool for researchers and industry professionals alike.
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